

Introduction: Situating a Key Polycyclic Aromatic Hydrocarbon Intermediate

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Compound of Interest

Compound Name: **1,2,3,10b-Tetrahydrofluoranthene**

Cat. No.: **B1597030**

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1,2,3,10b-Tetrahydrofluoranthene is a saturated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). While not as extensively studied as its fully aromatic parent compound, this molecule serves as a crucial building block and intermediate in synthetic organic chemistry.^[1] Its partially saturated, rigid, three-dimensional structure provides a unique scaffold for the synthesis of more complex PAHs. These resulting compounds are of significant interest in materials science, particularly for the development of organic semiconductors used in advanced electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.^[1] This guide provides a consolidated overview of the known physical and chemical properties of **1,2,3,10b-Tetrahydrofluoranthene**, its characterization, plausible synthetic routes, and its role in modern research, tailored for professionals in chemical and materials science.

Core Physicochemical & Structural Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. The properties of **1,2,3,10b-Tetrahydrofluoranthene** are summarized below. The CAS Registry Number provides a unique, unambiguous identifier for this specific chemical substance, essential for database searches and regulatory compliance.^{[2][3][4]}

Property	Value	Source(s)
IUPAC Name	1,2,3,10b-tetrahydrofluoranthene	PubChem[4]
Synonyms	1,2,3,4-Tetrahydrofluoranthene	NIST[2]
CAS Number	20279-21-4	NIST, PubChem, TCI[2][3][4][5]
Molecular Formula	C ₁₆ H ₁₄	NIST, PubChem, SCBT[2][4][6]
Molecular Weight	206.28 g/mol	PubChem[4]
Appearance	White to light yellow to green powder/crystal	TCI America[5][7]
Melting Point	74 - 77 °C	MySkinRecipes, TCI America[1][7]
Boiling Point	205 °C @ 12 mmHg	MySkinRecipes[1]
XLogP3 (Computed)	4.5	PubChem[4]

Spectral Characterization

Structural elucidation relies on a combination of spectroscopic techniques. While a comprehensive public database of all spectra for **1,2,3,10b-Tetrahydrofluoranthene** is not available, key data exists and expected spectral features can be inferred.

- Mass Spectrometry (MS): The National Institute of Standards and Technology (NIST) WebBook contains the electron ionization mass spectrum for this compound, which is foundational for confirming its molecular weight and fragmentation pattern.[2]
- Nuclear Magnetic Resonance (NMR): While specific, assigned spectra are not readily published in public databases, the structure allows for predictable ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would feature complex signals in the aromatic region (approx. 7-8 ppm) corresponding to the protons on the fused benzene rings, and distinct signals in the aliphatic region (approx. 1-4 ppm) for the eight protons on the saturated tetrahydro- portion of the molecule. The ¹³C NMR would similarly show signals in both aromatic and aliphatic

regions. Commercial suppliers confirm the structure via NMR, indicating that reference spectra are held privately.[1]

- Infrared Spectroscopy (IR): The IR spectrum is expected to show characteristic C-H stretching vibrations for both aromatic (above 3000 cm^{-1}) and aliphatic (below 3000 cm^{-1}) C-H bonds, as well as C=C stretching vibrations in the $1450\text{-}1600\text{ cm}^{-1}$ region for the aromatic rings.

Chemical Synthesis and Reactivity

The synthesis of the fluoranthene core often involves the formation of key carbon-carbon bonds to construct the fused ring system. While a specific published protocol for **1,2,3,10b-Tetrahydrofluoranthene** is not prominent, its synthesis can be logically inferred from established methods for its derivatives, such as perfluorinated analogs.[8][9]

A plausible approach involves an acid-catalyzed reaction between a protected tetralone derivative and a suitable aromatic coupling partner, followed by an intramolecular cyclization (a Friedel-Crafts-type reaction) to form the final fused ring system. The synthesis of a perfluorinated derivative from perfluoro-1-ethyltetralin and 1,2,3,4-tetrafluorobenzene in the presence of antimony pentafluoride (SbF_5) provides a strong mechanistic precedent for this type of transformation.[8][9]

Representative Synthetic Workflow

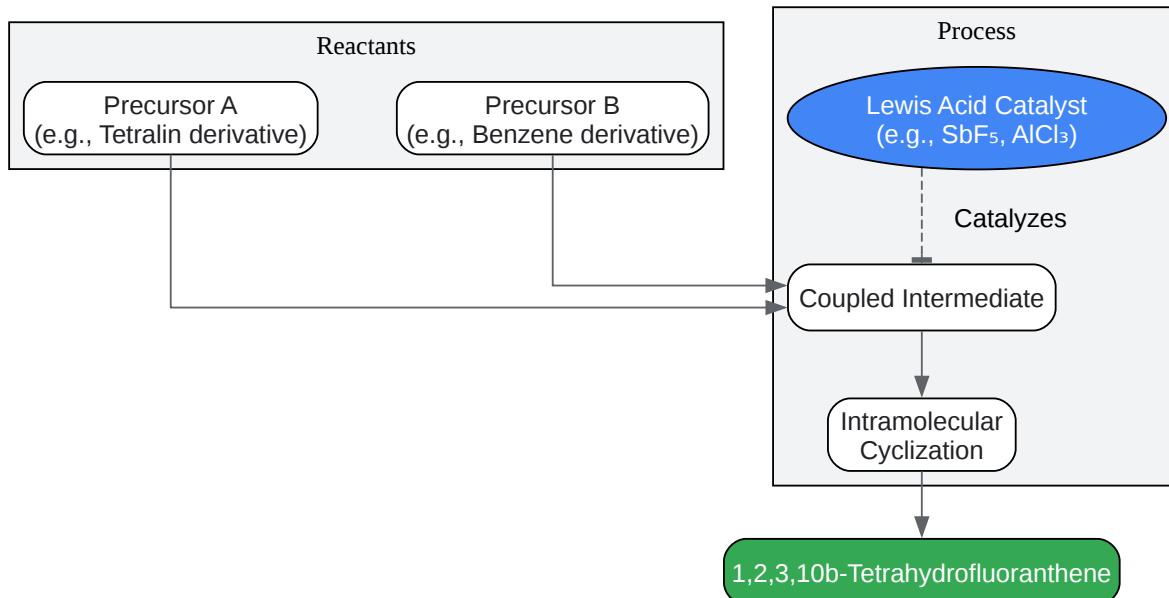
The following protocol is a representative, conceptual workflow adapted from the synthesis of a fluorinated analog.[8] This should be considered a starting point for methodological development, requiring optimization for the non-fluorinated substrates.

- **Reactant Preparation:** In an inert atmosphere glovebox or Schlenk line, a high-strength Lewis acid catalyst (e.g., SbF_5 or AlCl_3) is charged into a suitable reaction vessel (e.g., a nickel container for highly corrosive reagents).[8]
- **Addition of Precursors:** The first precursor (e.g., a tetralin derivative) is added to the vessel. The solution is cooled (e.g., to $0\text{ }^\circ\text{C}$).
- **Second Precursor Addition:** The second precursor (e.g., an activated benzene derivative) is added dropwise to the cooled mixture to control the initial exothermic reaction.

- Reaction: The mixture is stirred and heated (e.g., 50 °C) for an extended period (e.g., 24-48 hours) to drive the reaction to completion.[8]
- Work-up: The reaction mixture is cooled and carefully quenched by pouring it onto ice. This step is critical for deactivating the potent Lewis acid.
- Extraction: The aqueous mixture is extracted with an appropriate organic solvent (e.g., chloroform, dichloromethane) to isolate the product.
- Purification: The combined organic extracts are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final **1,2,3,10b-Tetrahydrofluoranthene**.

Visualization of Synthetic Pathway

The diagram below illustrates the conceptual synthetic pathway involving the coupling of two precursors followed by intramolecular cyclization to form the core tetrahydrofluoranthene structure.



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Caption: Conceptual workflow for the synthesis of **1,2,3,10b-Tetrahydrofluoranthene**.

Applications in Research and Drug Development

The primary utility of **1,2,3,10b-Tetrahydrofluoranthene** is as a synthetic intermediate.^[1] Its rigid, non-planar structure is a desirable feature in the construction of larger, shape-persistent molecules for materials science. It serves as a key building block for complex PAHs investigated for their semiconducting properties in OLEDs and organic photovoltaics.^[1]

While direct biological applications for this specific molecule are not widely documented, the broader class of fluoranthene and fluorene derivatives is of significant interest in drug discovery.^[10] These related compounds have been shown to exhibit a range of pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.^[10] The strategic incorporation of fluorine into such scaffolds is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and tissue penetration.^{[11][12]}

Therefore, **1,2,3,10b-Tetrahydrofluoranthene** represents a valuable starting scaffold for the synthesis of novel, potentially fluorinated, drug candidates whose therapeutic potential could be explored in various disease areas.

Conclusion

1,2,3,10b-Tetrahydrofluoranthene is a well-characterized polycyclic aromatic hydrocarbon with established physical properties. While it is not an end-product, its importance lies in its role as a versatile intermediate. It provides a crucial structural motif for building larger, more complex molecules tailored for high-performance applications in materials science and offers a foundational scaffold for synthetic campaigns in medicinal chemistry aimed at exploring the therapeutic potential of the wider fluoranthene chemical space.

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